molecular formula C9H13ClN2 B14848471 3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine

3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14848471
M. Wt: 184.66 g/mol
InChI Key: PSRKQBYLYACVNS-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 5-position The propan-1-amine side chain is attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-methylpyridine. This can be achieved through chlorination of 5-methylpyridine using chlorine gas or other chlorinating agents under controlled conditions.

    Side Chain Introduction: The next step involves the introduction of the propan-1-amine side chain. This can be done through a nucleophilic substitution reaction where the 3-chloro-5-methylpyridine is reacted with a suitable amine source, such as 3-aminopropylamine, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for hydroxyl substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the propan-1-amine side chain allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(3-chloro-5-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-5-8(10)9(12-6-7)3-2-4-11/h5-6H,2-4,11H2,1H3

InChI Key

PSRKQBYLYACVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CCCN)Cl

Origin of Product

United States

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